
Benzonitrile, 2-(3-chlorophenoxy)-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 2-(3-chlorophenoxy)-5-nitro-: is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a benzonitrile core substituted with a 3-chlorophenoxy group and a nitro group at the 2 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 2-(3-chlorophenoxy)-5-nitro- typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2,5-dinitrobenzonitrile with 3-chlorophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with sodium methoxide can replace the chloro group with a methoxy group.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride.
Substitution: Sodium methoxide, potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 2-(3-aminophenoxy)-5-nitrobenzonitrile.
Substitution: 2-(3-methoxyphenoxy)-5-nitrobenzonitrile.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Scientific Research Applications
Chemistry: Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of nitrile and nitro groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, benzonitrile, 2-(3-chlorophenoxy)-5-nitro- can be used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzonitrile, 2-(3-chlorophenoxy)-5-nitro- depends on its specific application. In general, the compound may interact with molecular targets through its nitrile and nitro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical entities.
Comparison with Similar Compounds
2-(4-Chlorophenoxy)benzonitrile: Similar structure but with the chloro group at the 4 position instead of the 3 position.
2-(3-Methoxyphenoxy)benzonitrile: Similar structure with a methoxy group instead of a chloro group.
2-(3-Aminophenoxy)benzonitrile: Similar structure with an amino group instead of a nitro group.
Uniqueness: Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- is unique due to the presence of both a chloro and a nitro group, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical transformations and interactions, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
99902-76-8 |
|---|---|
Molecular Formula |
C13H7ClN2O3 |
Molecular Weight |
274.66 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-5-nitrobenzonitrile |
InChI |
InChI=1S/C13H7ClN2O3/c14-10-2-1-3-12(7-10)19-13-5-4-11(16(17)18)6-9(13)8-15/h1-7H |
InChI Key |
SHTFCCSZQQZEBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 2-(acetyloxy)-, 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenyl ester](/img/structure/B12641506.png)
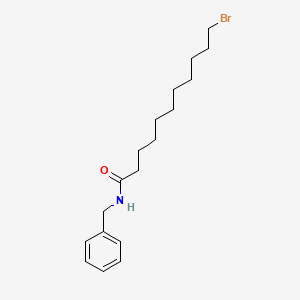
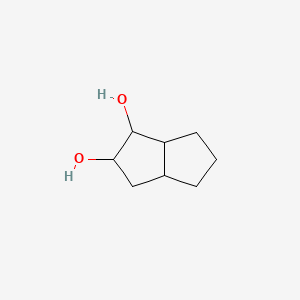
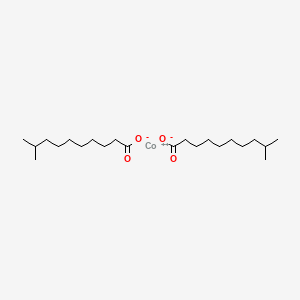
![N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12641540.png)
![(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B12641544.png)
![2-[4a-hydroxy-1-(4-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-(2-ethylhexyl)acetamide](/img/structure/B12641545.png)
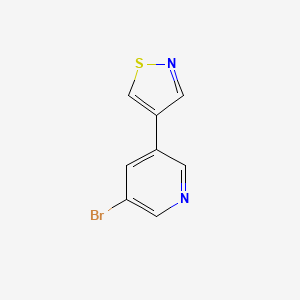
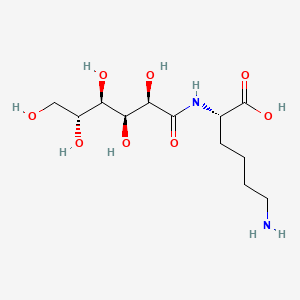

![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[[(3S)-3-amino-2-oxopiperidin-1-yl]methyl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12641580.png)
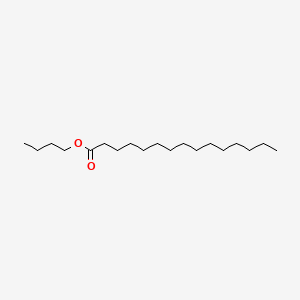
![1H-Indole-3-carboxamide, 5-chloro-N-[4-[5-methyl-4-(1-oxobutyl)-1H-pyrazol-1-yl]-1-piperidinyl]-1-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-](/img/structure/B12641585.png)
